molecular formula C14H17N3O4S B2412134 ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate CAS No. 1095074-26-2

ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B2412134
CAS No.: 1095074-26-2
M. Wt: 323.37
InChI Key: XEADGSCSEACYBM-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of sulfonamides and pyrazoles It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a sulfamoyl group, and a pyrazole ring with a carboxylate group

Preparation Methods

The synthesis of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Introduction of the sulfamoyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfamoyl group.

    Ethylation of the phenyl ring: The final step involves the ethylation of the phenyl ring using an ethyl halide in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of

Properties

IUPAC Name

ethyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-10-5-7-11(8-6-10)17-22(19,20)13-9-12(15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEADGSCSEACYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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